molecular formula C8H7NO4S B181315 2-[(4-Nitrophenyl)sulfanyl]acetic acid CAS No. 3406-75-5

2-[(4-Nitrophenyl)sulfanyl]acetic acid

Cat. No.: B181315
CAS No.: 3406-75-5
M. Wt: 213.21 g/mol
InChI Key: AMSJBNMFXXARTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Nitrophenyl)sulfanyl]acetic acid is an organic compound with the molecular formula C8H7NO4S It is characterized by the presence of a nitrophenyl group attached to a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Nitrophenyl)sulfanyl]acetic acid typically involves the reaction of 4-nitrothiophenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 4-nitrothiophenol attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Nitrophenyl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The acetic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.

    Substitution: Acid chlorides or anhydrides can be used for esterification, while amines can be used for amidation.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-[(4-Aminophenyl)sulfanyl]acetic acid.

    Substitution: Esters or amides of this compound.

Scientific Research Applications

2-[(4-Nitrophenyl)sulfanyl]acetic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or probes for studying biological processes.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Nitrophenyl)sulfanyl]acetic acid depends on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

  • 2-[(2-Nitrophenyl)sulfanyl]acetic acid
  • 2-[(3-Nitrophenyl)sulfanyl]acetic acid
  • 2-[(4-Chlorophenyl)sulfanyl]acetic acid

Comparison: 2-[(4-Nitrophenyl)sulfanyl]acetic acid is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interactions

Properties

IUPAC Name

2-(4-nitrophenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSJBNMFXXARTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275642
Record name [(4-Nitrophenyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3406-75-5
Record name 3406-75-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51445
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(4-Nitrophenyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Nitrophenylthio)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.